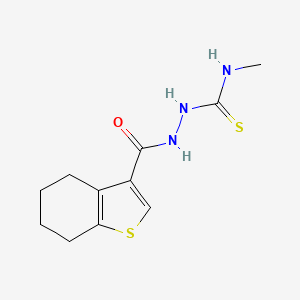![molecular formula C16H17N3O2 B5977308 4-(methoxymethyl)-2-[(4-methoxyphenyl)amino]-6-methylnicotinonitrile](/img/structure/B5977308.png)
4-(methoxymethyl)-2-[(4-methoxyphenyl)amino]-6-methylnicotinonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(methoxymethyl)-2-[(4-methoxyphenyl)amino]-6-methylnicotinonitrile, also known as MMN, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. MMN is a derivative of nicotinonitrile, which is a heterocyclic compound that contains a pyridine ring.
作用机制
The mechanism of action of 4-(methoxymethyl)-2-[(4-methoxyphenyl)amino]-6-methylnicotinonitrile is not fully understood. However, studies have suggested that this compound exerts its anti-cancer and anti-inflammatory effects by inhibiting the activity of certain enzymes and signaling pathways. This compound has been found to inhibit the activity of protein kinases, which are enzymes that play a key role in cell signaling. This compound has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a key role in inflammation.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. Studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. This compound has also been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In addition, this compound has been found to have antioxidant properties, which may contribute to its anti-cancer and anti-inflammatory effects.
实验室实验的优点和局限性
One of the advantages of using 4-(methoxymethyl)-2-[(4-methoxyphenyl)amino]-6-methylnicotinonitrile in lab experiments is its high efficiency and stability. This compound has been found to be a promising candidate for various applications, including organic light-emitting diodes and anti-cancer drugs. However, one of the limitations of using this compound in lab experiments is its low yield. The synthesis of this compound involves multiple steps, and the yield obtained through the current method is around 50%.
未来方向
There are several future directions for the research on 4-(methoxymethyl)-2-[(4-methoxyphenyl)amino]-6-methylnicotinonitrile. One of the future directions is to improve the synthesis method to increase the yield of this compound. Another future direction is to study the pharmacokinetics and pharmacodynamics of this compound in vivo. This will provide valuable information on the absorption, distribution, metabolism, and excretion of this compound in the body. Another future direction is to study the potential applications of this compound in other fields, such as agriculture and environmental science. Overall, the research on this compound has the potential to lead to the development of new drugs and materials with various applications.
合成方法
The synthesis of 4-(methoxymethyl)-2-[(4-methoxyphenyl)amino]-6-methylnicotinonitrile involves the reaction of 4-methoxybenzaldehyde, 4-methoxyaniline, and acetonitrile in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified using column chromatography. The yield of this compound obtained through this method is around 50%.
科学研究应用
4-(methoxymethyl)-2-[(4-methoxyphenyl)amino]-6-methylnicotinonitrile has potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, this compound has been studied for its anti-cancer properties. Studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. This compound has also been studied for its anti-inflammatory properties. Studies have shown that this compound reduces inflammation by inhibiting the production of pro-inflammatory cytokines. In material science, this compound has been studied for its potential applications in organic light-emitting diodes (OLEDs). This compound has been found to be a promising candidate for blue-emitting OLEDs due to its high efficiency and stability. In organic synthesis, this compound has been used as a building block for the synthesis of various compounds.
属性
IUPAC Name |
2-(4-methoxyanilino)-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c1-11-8-12(10-20-2)15(9-17)16(18-11)19-13-4-6-14(21-3)7-5-13/h4-8H,10H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVSMJUGPDIGCOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=N1)NC2=CC=C(C=C2)OC)C#N)COC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-{[3-(2-hydroxyethyl)-4-(3-methylbutyl)-1-piperazinyl]methyl}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B5977226.png)
![2-(4-chlorophenyl)-7-methyl-1,2,4-triazaspiro[4.5]decane-3-thione](/img/structure/B5977233.png)

![N-[2-(1H-1,2,3-benzotriazol-1-yl)ethyl]-1-(2-methoxybenzyl)-6-oxo-3-piperidinecarboxamide](/img/structure/B5977256.png)
![ethyl (3-{[(3-methoxyphenyl)amino]methyl}-1H-1,2,4-triazol-5-yl)acetate](/img/structure/B5977259.png)
![2-amino-8-(butoxymethyl)-7-oxa-1-thia-3-azaspiro[4.4]non-2-ene-4,6-dione](/img/structure/B5977267.png)

![4-[(1S*,4S*)-2-azabicyclo[2.2.1]hept-2-ylcarbonyl]-1'-(3-phenylpropyl)-1,4'-bipiperidine](/img/structure/B5977284.png)
![2-{benzyl[(4-methoxyphenyl)sulfonyl]amino}-N-(2-phenylethyl)benzamide](/img/structure/B5977292.png)
![1,1'-[[6-(diisopropylamino)-1,3,5-triazine-2,4-diyl]bis(5-methyl-1H-1,2,3-triazole-1,4-diyl)]diethanone](/img/structure/B5977300.png)
![3-(1-{[3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-piperidinyl)-1-propanol](/img/structure/B5977316.png)
![2-[1-[(6-methyl-2-pyridinyl)methyl]-4-(tetrahydro-2H-thiopyran-4-yl)-2-piperazinyl]ethanol](/img/structure/B5977337.png)
![1-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-N-(4-pyrimidinylmethyl)-4-piperidinecarboxamide](/img/structure/B5977346.png)
![N-{[2-(1H-benzimidazol-1-yl)-3-pyridinyl]methyl}tetrahydro-2H-pyran-4-amine](/img/structure/B5977347.png)